1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronate ester-containing urea derivative with a methoxy-substituted phenyl core. This compound integrates a urea moiety, known for hydrogen-bonding capabilities, with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, which is widely utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . Applications of such compounds span medicinal chemistry (e.g., targeted drug delivery) and materials science (e.g., organic light-emitting diodes) due to their tunable electronic properties and reactivity .
Properties
IUPAC Name |
1,1-diethyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O4/c1-8-21(9-2)16(22)20-14-11-10-13(12-15(14)23-7)19-24-17(3,4)18(5,6)25-19/h10-12H,8-9H2,1-7H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWTWZIUIJCHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N(CC)CC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-Bromo-2-Methoxyaniline
Step 2: Miyaura Borylation for Boronic Ester Installation
Step 3: Urea Formation via Carbamate Intermediate
Step 1: Synthesis of 1,1-Diethyl-3-(2-Methoxy-4-Bromophenyl)Urea
Step 2: Late-Stage Borylation
-
Conditions :
Pd(OAc)₂ (3 mol%), SPhos ligand, B₂pin₂ (1.5 eq), KOAc, dioxane, 100°C, 24 h. -
Challenges :
Lower yield (65%) due to steric hindrance from urea group.
Comparative Analysis of Methodologies
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 66% | 57% |
| Boron Incorporation | Early-stage | Late-stage |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Key Insight : Route A is preferred for large-scale synthesis due to higher yields and simpler purification.
Optimization of Critical Reaction Parameters
Temperature and Catalyst Loading in Miyaura Borylation
Scientific Research Applications
Chemistry
Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of other boronic acid derivatives and organic compounds. Its unique structure allows it to participate in various chemical reactions including oxidation and substitution reactions.
Reactivity :
- Oxidation : Converts the boronic acid group to a borate ester.
- Reduction : Can reduce the urea moiety to form amines.
Biology
Biochemical Assays : In biological research, this compound is utilized as a reagent in assays that study interactions between boronic acids and biomolecules. Its ability to form reversible covalent bonds with diols makes it valuable for probing enzyme activities and signaling pathways.
Mechanism of Action : The interaction with molecular targets involves forming covalent bonds with biomolecules that contain diol functionalities. This is crucial for understanding metabolic pathways and enzyme mechanisms.
Industry
Material Production : The compound is used in the production of materials that require boronic acid functionalities. Its applications extend to the development of pharmaceuticals and agrochemicals where boron chemistry plays a pivotal role.
Case Study 1: Biochemical Interactions
A study investigated the interaction of 1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea with various enzymes that contain diol groups. The results indicated that this compound can effectively inhibit certain enzyme activities through its reversible binding mechanism.
Case Study 2: Synthesis of Boronic Acid Derivatives
In a synthetic chemistry project focused on developing new boronic acid derivatives for drug discovery, researchers utilized this compound as a starting material. The multi-step synthesis demonstrated high yields and purity when optimized conditions were applied.
Mechanism of Action
The mechanism by which 1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and chemical reactions.
Molecular Targets and Pathways:
Interaction with enzymes and proteins that contain diol functionalities.
Involvement in signaling pathways related to cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Moiety
The urea group’s substituents significantly influence solubility, steric bulk, and intermolecular interactions. Key examples include:
*Calculated based on molecular formula.
Cycloheptyl and benzyl substituents introduce steric hindrance, which may reduce reactivity in cross-coupling reactions but improve selectivity in biological targeting .
Variations in Phenyl Ring Substitution
The position and nature of substituents on the phenyl ring modulate electronic effects and reactivity:
Methoxy groups enhance the electron density of the boronate-bearing phenyl ring, facilitating oxidative addition in palladium-catalyzed reactions . In contrast, fluorine substituents (e.g., in ’s compound) reduce electron density, slowing coupling kinetics but improving stability against hydrolysis .
Functional Group Comparisons
Replacing the urea moiety with other functional groups alters chemical behavior:
Urea’s hydrogen-bonding capability distinguishes it from esters or metal-coordinated analogs. For instance, the target compound’s urea group may stabilize transition states in catalysis or interact with biological targets (e.g., enzymes) .
Biological Activity
1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. The compound combines a urea moiety with a boronate ester, which is significant in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound is 1,1-diethyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea. Its molecular formula is , with a molecular weight of 320.2 g/mol. The compound features a boronic acid derivative structure that can interact with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1,1-diethyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| Molecular Formula | |
| Molecular Weight | 320.2 g/mol |
| CAS Number | 917111-46-7 |
The biological activity of 1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is primarily attributed to its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles found in enzymes and proteins. Such interactions are crucial for modulating various signaling pathways and enzymatic activities within cells.
Molecular Targets
The compound is known to interact with:
- Kinases : Inhibition of specific kinases involved in cancer signaling pathways.
- Enzymes : Interactions with enzymes that have diol functionalities.
Biological Activity
Research indicates that compounds containing boronate esters can exhibit significant biological activities including:
- Anticancer Activity : Studies suggest that similar compounds have shown potential in inhibiting cancer cell proliferation by targeting specific kinases.
- Antimicrobial Properties : Some derivatives have demonstrated activity against multi-drug resistant strains of bacteria.
Case Studies and Research Findings
Recent studies have highlighted the potential of boronate-containing compounds in drug discovery:
- Anticancer Properties : A study indicated that compounds similar to 1,1-Diethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exhibited IC50 values in the low nanomolar range against various cancer cell lines .
-
Kinase Inhibition : Research on related structures has shown that they can effectively inhibit kinase activity associated with tumor growth . For instance:
- Compound X was found to suppress mTOR signaling pathways critical in cancer progression.
- Antimicrobial Activity : A related compound demonstrated effective inhibition against strains of Staphylococcus aureus and Mycobacterium tuberculosis, showcasing MIC values as low as 0.5 μg/mL .
Q & A
Q. What are the standard synthetic routes for preparing 1,1-diethyl-3-(2-methoxy-4-(dioxaborolan-2-yl)phenyl)urea?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Urea Formation : React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxyaniline with diethylcarbamoyl chloride under basic conditions (e.g., using triethylamine in dry THF at 0–25°C).
Boronate Functionalization : If the boronate ester is not pre-installed, employ a Suzuki-Miyaura cross-coupling reaction. Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a dioxane/water solvent system (80°C, 12–24 hrs) to attach the dioxaborolane group .
Table 1 : Key Reaction Conditions for Boronate Installation
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 60–85 |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- NMR Spectroscopy : Use ¹H, ¹³C, and ¹¹B NMR to confirm the urea linkage and boronate ester integrity. For ¹¹B NMR, expect a peak at ~30 ppm for the dioxaborolane group .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (calc. for C₂₁H₃₂BN₂O₄: 399.25 g/mol).
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Optimized Geometry : Use B3LYP/6-311+G(2d,p) to optimize the molecular structure. Compare bond lengths/angles with X-ray data to validate the model .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer potential. A smaller gap (~3–4 eV) suggests utility in optoelectronic applications .
- Molecular Electrostatic Potential (MEP) : Map electron-rich regions (urea carbonyl) and electron-deficient areas (boronate) to predict nucleophilic/electrophilic sites .
Q. What experimental strategies resolve contradictions in crystallographic vs. computational data?
- Methodological Answer :
- Refinement Protocols : In SHELXL, adjust thermal parameters and occupancy ratios for disordered atoms. Use TWIN commands for twinned crystals .
- DFT Validation : Compare experimental bond lengths (e.g., B–O: ~1.36 Å) with DFT values. Discrepancies >0.02 Å may indicate solvent effects or lattice strain .
- Dynamic Effects : Perform variable-temperature NMR to probe conformational flexibility not captured in static X-ray structures.
Q. How to design a study evaluating the compound’s stability under varying pH and solvent conditions?
- Methodological Answer :
- Experimental Design : Use a randomized block design with split-plot factors:
- Main Plots : pH (3, 7, 11).
- Subplots : Solvents (water, DMSO, THF).
- Replicates : n = 4 per condition .
- Analysis : Monitor degradation via HPLC-UV at 254 nm. For boronate hydrolysis, track the loss of the dioxaborolane ¹¹B NMR signal.
Q. What mechanisms underlie the compound’s potential bioactivity as a urea derivative?
- Methodological Answer :
- Target Docking : Use AutoDock Vina to simulate binding to kinases or urease enzymes. Prioritize hydrogen bonds between the urea carbonyl and active-site residues (e.g., His or Asp) .
- In Vitro Assays : Test inhibition of Helicobacter pylori urease (IC₅₀) or kinase activity (e.g., EGFR) using fluorescence-based protocols. Compare with known inhibitors like acetohydroxamic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
